molecular formula C11H7ClO2S B2523316 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid CAS No. 2112766-33-1

3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid

Cat. No.: B2523316
CAS No.: 2112766-33-1
M. Wt: 238.69
InChI Key: ZJLYCHHRWGBDAH-AATRIKPKSA-N
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Description

3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid, with the CAS number 2112766-33-1, is a high-purity (98%) benzothiophene derivative of significant interest in medicinal and organic chemistry research. This compound, with a molecular weight of 238.69 g/mol and the formula C 11 H 7 ClO 2 S, serves as a versatile synthetic intermediate, particularly in constructing chalcone analogs and various heterocyclic systems . The core research value of this compound lies in its role as a precursor for the synthesis of novel compounds with potential biological activities. Scientific studies have utilized this acid to create chalcones, which were subsequently cyclized into diverse heterocycles such as pyrimidines, isoxazolines, and pyrazolines . These synthesized derivatives have been screened for antimicrobial properties, showing activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as various fungal strains, highlighting its utility in developing new antimicrobial agents . Furthermore, benzothiophene-based compounds are actively investigated in drug discovery for a range of therapeutic areas. Recent patent literature indicates that structurally similar benzothiophene carboxylic acid derivatives are being explored as potent inhibitors of branched-chain alpha keto acid dehydrogenase kinase (BCKDK) for the potential treatment of conditions like diabetes, kidney diseases, NASH, and heart failure . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. According to safety data, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLYCHHRWGBDAH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid typically involves the reaction of 3-chlorobenzothiophene with an appropriate reagent to introduce the prop-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₁H₇ClO₂S and features a benzothiophene core with a prop-2-enoic acid moiety. The presence of the chlorine atom enhances its lipophilicity and reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

The synthesis typically involves:

  • Wittig Reaction : A common method where a phosphonium ylide reacts with an aldehyde or ketone to introduce the prop-2-enoic acid moiety.
  • Reagents : Sodium hydride is often used as a strong base under inert atmosphere conditions to prevent oxidation.

Industrial Production

For large-scale production, continuous flow reactors and automated systems are employed to optimize efficiency and yield.

Chemistry

3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The compound exhibits potential in biological research, particularly in:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can alter biochemical pathways.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound inhibits cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM. The mechanism involves activation of apoptotic pathways and inhibition of cell cycle progression.

Cell LineIC50 (µM)Mechanism
MCF-720Apoptosis induction

Anti-inflammatory Effects

Research indicates that the compound can significantly reduce pro-inflammatory cytokines in models of inflammation.

Research Findings

In a lipopolysaccharide-induced inflammation model in macrophages, treatment with this compound led to significant reductions in TNF-alpha and IL-6 levels.

CytokineControl (pg/mL)Treatment (pg/mL)p-value
TNF-alpha1000300<0.001
IL-6800200<0.001

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Chlorine substitution at the 3-position (target compound) vs. 6-position (benzothiazole derivative ) alters steric hindrance and electronic distribution.

Acidic Moieties :

  • The α,β-unsaturated carboxylic acid in the target compound exhibits stronger hydrogen-bonding capacity than tetrazolyl bioisosteres , influencing crystal packing (as per Etter’s hydrogen-bonding rules ).
  • The trifluoromethyl-sulfonamide group in the CF₃-substituted analogue increases acidity (pKa ~3.5 vs. ~4.5 for the target compound).

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 3-chloro-1-benzothiophene-2-carbaldehyde with malonic acid derivatives, analogous to methods for prop-2-enoic acid derivatives .

Biological Activity

3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid, also known as a benzothiophene derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a prop-2-enoic acid moiety, which contributes to its biological activity. The presence of the chlorine atom enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value observed at approximately 20 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Research Findings:
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound reduced levels of TNF-alpha and IL-6 significantly, suggesting potential therapeutic applications in inflammatory diseases.

The biological effects of this compound are mediated through several mechanisms:

1. Histone Deacetylase (HDAC) Inhibition
Research indicates that this compound may act as an HDAC inhibitor. HDACs are crucial for regulating gene expression and their inhibition can lead to reactivation of tumor suppressor genes.

Table 1: HDAC Inhibition Profile

CompoundHDAC IsoformIC50 (nM)
This compoundHDAC145
HDAC250
HDAC355

2. Modulation of Signaling Pathways
The compound has been shown to influence various signaling pathways associated with cancer progression and inflammation. It may modulate the NF-kB pathway, leading to decreased expression of inflammatory mediators.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully assess its safety profile in vivo.

Q & A

Q. What synthetic methodologies are optimal for producing 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid with high purity?

The compound is synthesized via Knoevenagel condensation between 3-chloro-1-benzothiophene-2-carbaldehyde and malonic acid. Catalysts like piperidine in refluxing ethanol (80°C, 12 hours) yield the α,β-unsaturated acid. Post-synthesis purification involves recrystallization from ethanol/water (3:1 v/v), achieving >95% purity. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:2) ensures intermediate stability .

Q. How is the crystal structure of this compound resolved, and what software is recommended?

Single-crystal X-ray diffraction at 100 K resolves the structure. SHELXL is preferred for refinement due to its robust handling of hydrogen bonding and disorder. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and TWINABS for scaling addresses potential twinning. OLEX2 integrates SHELX workflows for solution and visualization .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and the α,β-unsaturated carbonyl (δ 165–170 ppm).
  • IR : C=O stretch at 1680–1700 cm⁻¹ and C-Cl at 750 cm⁻¹.
  • HRMS : Molecular ion [M+H]+ at m/z 266.9874 (calculated 266.9878). LC-MS (C18 column, methanol/water gradient) confirms purity .

Advanced Research Questions

Q. How do electronic effects in the benzothiophene moiety influence Diels-Alder reactivity?

The electron-deficient 3-chloro-benzothiophene enhances dienophilic activity. DFT calculations (B3LYP/6-31G*) show a LUMO energy of -1.8 eV, favoring [4+2] cycloadditions with electron-rich dienes (e.g., furan). Solvent polarity (dichloromethane > THF) increases reaction rates (k = 0.15 vs. 0.08 M⁻¹s⁻¹) .

Q. What strategies resolve crystallographic discrepancies in hydrogen bonding networks?

Dynamic disorder in the prop-2-enoic acid group is mitigated by refining anisotropic displacement parameters (ADPs) in SHELXL. Hydrogen bond motifs (e.g., R₂²(8) dimerization) are validated against related benzothiophene derivatives. High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis clarify packing ambiguities .

Q. How do structural modifications at the β-position affect COX-2 inhibition?

Introducing electron-withdrawing groups (e.g., -CF₃) at the β-position enhances COX-2 binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound). In vitro assays using LPS-induced RAW 264.7 macrophages show reduced IL-6 secretion (IC₅₀ = 1.2 µM). Docking studies (AutoDock Vina) highlight hydrophobic interactions with Tyr355 and Ser530 .

Q. What analytical approaches characterize tautomeric equilibria in solution?

Variable-temperature NMR (298–343 K) in DMSO-d₆ identifies keto-enol tautomers. DOSY experiments confirm consistent molecular weight (logD = -0.8). IR spectroscopy (1700–1750 cm⁻¹) and DFT-optimized structures differentiate tautomeric populations .

Methodological Considerations Table

Research Aspect Key Methodology References
Synthesis OptimizationKnoevenagel condensation (piperidine/ethanol, 80°C); recrystallization (ethanol/water)
CrystallographySHELXL refinement; TWINABS scaling; OLEX2 visualization
Reactivity AnalysisDFT calculations (B3LYP/6-31G*); solvent polarity studies
Biological ActivityMolecular docking (AutoDock Vina); COX-2 inhibition assays
Tautomer CharacterizationVT-NMR; DOSY; IR spectroscopy

Critical Data Contradictions

  • Crystallographic Disorder : Variability in prop-2-enoic acid orientation may lead to conflicting hydrogen bond assignments. High-resolution data and SHELXL restraints improve accuracy .
  • Biological Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) and LPS concentrations (0.1–1 µg/mL) affect IC₅₀ reproducibility. Standardized protocols (e.g., 24-hour incubation) mitigate discrepancies .

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